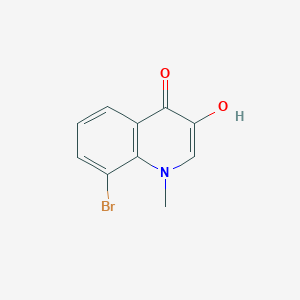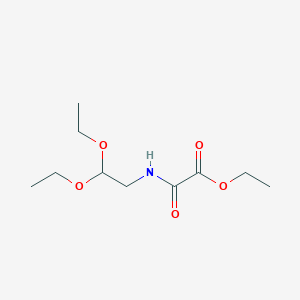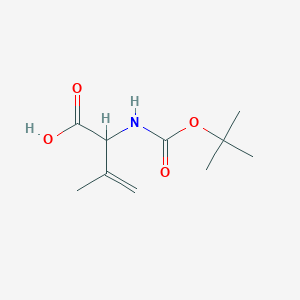![molecular formula C16H21NO5 B8338191 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid](/img/structure/B8338191.png)
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrrolidine ring through an ether linkage The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis to protect amines from unwanted reactions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid typically involves the following steps:
Protection of Pyrrolidine: The pyrrolidine ring is first protected with a tert-butoxycarbonyl group. This can be achieved by reacting pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of Ether Linkage: The protected pyrrolidine is then reacted with 4-hydroxybenzoic acid to form the ether linkage. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection (if necessary): If the Boc group needs to be removed, it can be done using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form benzoate derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Benzoate derivatives.
Reduction: Alcohol derivatives.
Substitution: Deprotected pyrrolidine derivatives.
Applications De Recherche Scientifique
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is cleaved in vivo to release the active drug. The molecular targets and pathways involved would vary based on the specific bioactive compound it is designed to release.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxy)benzoic acid: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
4-({1-[(tert-butoxy)carbonyl]azetidin-3-yl}oxy)benzoic acid: Similar structure but with an azetidine ring.
Uniqueness
4-({1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}oxy)benzoic acid is unique due to the presence of the pyrrolidine ring, which can impart different steric and electronic properties compared to piperidine or azetidine analogs. These differences can affect the compound’s reactivity, stability, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C16H21NO5 |
|---|---|
Poids moléculaire |
307.34 g/mol |
Nom IUPAC |
4-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]oxybenzoic acid |
InChI |
InChI=1S/C16H21NO5/c1-16(2,3)22-15(20)17-9-8-13(10-17)21-12-6-4-11(5-7-12)14(18)19/h4-7,13H,8-10H2,1-3H3,(H,18,19) |
Clé InChI |
XTYWXBBQBQKOTA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-3-methyl-4-(6-(1-(S-methylsulfonimidoyl)cyclopropyl)-2-(1-tosyl-1H-pyrrolo[2,3-b]pyridin-4-yl)pyrimidin-4-yl)morpholine](/img/structure/B8338113.png)
![4-[4-(2,6-Dimethyl-4-cyanophenoxy)-5-amino-2-pyrimidinylamino]benzonitrile](/img/structure/B8338119.png)
![3-Bromo-5-((S)-2-[1,2,4]triazol-1-ylmethyl-pyrrolidin-1-yl)-pyridine](/img/structure/B8338137.png)
![4-Thiazolecarboxylic acid, 2-[4-(trifluoromethyl)-3-pyridinyl]-](/img/structure/B8338145.png)
![2-Ethyl-3-acetyl-benzo[b]thiophene](/img/structure/B8338150.png)








